BENGHE Foundational & Exploratory

Check Availability & Pricing

physical and chemical properties of 2-(2,4-
Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-(2,4-Dibromo-6-
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An In-depth Technical Guide to 2-(2,4-Dibromo-6-
fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, a halogenated aromatic nitrile of
interest in synthetic chemistry and potential drug discovery. Due to the limited availability of
experimental data for this specific compound, this document combines available information
with predicted properties and established experimental protocols for structurally similar
molecules. This guide is intended to serve as a valuable resource for researchers and
scientists engaged in the synthesis, characterization, and evaluation of novel halogenated
organic compounds.

Chemical Identity and Physical Properties

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is a polysubstituted aromatic compound
containing two bromine atoms, a fluorine atom, and a cyanomethyl group attached to a
benzene ring.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile
CAS Number 497181-24-5

Molecular Formula CsHa4BrzFN

Molecular Weight 292.93 g/mol

Canonical SMILES

C1=C(C(=C(C=C1Br)F)Br)CC#N

Table 2: Predicted Physicochemical Properties

Property Predicted Value
Melting Point Not available
Boiling Point Not available
Density Not available
LogP 3.42

Polar Surface Area (PSA) 23.79 A2

Solubility

Predicted to be soluble in organic solvents such
as dichloromethane, ethyl acetate, and acetone;

sparingly soluble in water.

Note: The physicochemical properties listed above are predicted values from computational

models due to the absence of experimentally determined data in the public domain.

Proposed Synthesis Protocols

While a specific, validated synthesis protocol for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Is not readily available in the literature, two common methods for the synthesis of substituted

phenylacetonitriles are presented below as viable approaches.

Protocol 1: Cyanation of a Benzyl Halide
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This is a widely used method for the synthesis of phenylacetonitriles. The proposed synthesis
would involve the reaction of 2,4-dibromo-1-(bromomethyl)-3-fluorobenzene with a cyanide salt.

Experimental Workflow:

Proposed Synthesis via Cyanation of Benzyl Halide

2,4-Dibromo-1-(bromomethyl)-3-fluorobenzene Sodium Cyanide (NaCN) in DMSO

Nucleophilic Substitution

Aqueous Workup
(Water, Ethyl Acetate)

'

Column Chromatography
(Silica Gel, Hexane/Ethyl Acetate)

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Click to download full resolution via product page
Caption: Proposed synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile via cyanation.

Methodology:

¢ Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 2,4-dibromo-1-(bromomethyl)-3-fluorobenzene (1.0 eq) in dimethyl
sulfoxide (DMSO).

Addition of Cyanide: Add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is
highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume
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hood.

o Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the
reaction progress by thin-layer chromatography (TLC).

o Workup: After completion, cool the reaction mixture to room temperature and pour it into a
separatory funnel containing water and ethyl acetate.

o Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

e Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium
sulfate.

« Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify
the crude product by column chromatography on silica gel using a hexane/ethyl acetate
gradient to yield the pure 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.

Protocol 2: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a variety of functional groups,
including the nitrile group, onto an aromatic ring via a diazonium salt intermediate.[1][2]

Experimental Workflow:
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Proposed Synthesis via Sandmeyer Reaction

2-(2,4-Dibromo-6-fluoroanilino)acetonitrile

Diazotization
(NaNO2, HCI, 0-5 °C)

Aryl Diazonium Salt Intermediate

Sandmeyer Reaction

(CUCN, KCN)

Neutralization & Extraction

:

Column Chromatography

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Click to download full resolution via product page

Caption: Proposed synthesis of the target compound using the Sandmeyer reaction.

Methodology:
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o Diazotization: Dissolve 2-(2,4-dibromo-6-fluoroanilino)acetonitrile (1.0 eq) in a mixture of
concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

e Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (1.1 eq) in water,
maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

o Sandmeyer Reaction: In a separate flask, prepare a solution of copper(l) cyanide (1.2 eq)
and potassium cyanide (1.2 eq) in water. Caution: Cyanide salts are highly toxic.

o Addition: Slowly add the cold diazonium salt solution to the cyanide solution. Nitrogen gas
evolution should be observed.

e Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat
to 50-60 °C for 1 hour to ensure complete reaction.

o Workup and Purification: Cool the mixture, neutralize with a base (e.g., sodium carbonate),
and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with
water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography
as described in Protocol 1.

Predicted Spectroscopic Data

While experimental spectra for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile are not available,
the following are predictions based on the characteristic spectroscopic features of its functional

groups.

Table 3: Predicted Spectral Data
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Technique

Predicted Features

1H NMR

- A singlet for the methylene (-CHz) protons,
likely in the range of 3.8-4.2 ppm. - Aromatic
protons will appear as multiplets in the aromatic
region (7.0-8.0 ppm), with splitting patterns
influenced by the bromine and fluorine

substituents.

13C NMR

- A peak for the nitrile carbon (-C=N) around
115-120 ppm. - A peak for the methylene carbon
(-CHz) around 20-30 ppm. - Multiple peaks in
the aromatic region (110-150 ppm), with
carbons attached to halogens showing

characteristic shifts.

FT-IR

- A sharp, medium-intensity absorption for the
nitrile C=N stretch around 2240-2260 cm~1.[3][4]
- C-Br stretching absorptions in the fingerprint
region, typically below 700 cm~1. - Aromatic C-H
stretching absorptions just above 3000 cm™1, -
Aromatic C=C stretching absorptions in the
1450-1600 cm~1 region. - A C-F stretching
absorption in the 1000-1400 cm~! region.

Mass Spec.

- Amolecular ion peak (M*) with a characteristic
isotopic pattern due to the two bromine atoms
(M, M+2, M+4 peaks in an approximate 1:2:1
ratio).[5][6][7]

Potential Biological Significance and Applications

While there is no specific biological data for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, the

presence of halogen atoms and the phenylacetonitrile scaffold suggests potential for biological

activity.

e Pharmaceutical Intermediates: Halogenated aromatic compounds are common precursors

and intermediates in the synthesis of pharmaceuticals and agrochemicals. The nitrile group
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can be readily converted into other functional groups such as carboxylic acids, amines, and
amides, making this compound a versatile building block.

» Bioactivity of Halogenated Compounds: The introduction of halogen atoms, particularly
fluorine and bromine, can significantly influence the pharmacokinetic and pharmacodynamic
properties of a molecule.[8][9][10] Halogenation can enhance metabolic stability, membrane
permeability, and binding affinity to biological targets.

» Potential for Further Research: Given the prevalence of halogenated scaffolds in bioactive
molecules, 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile represents a candidate for
screening in various biological assays to explore its potential as a lead compound for drug
discovery.

Safety and Handling

o Toxicity: 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile should be handled with care,
assuming it is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

» Personal Protective Equipment (PPE): Always use appropriate PPE, including safety
goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated
fume hood.

» Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of 2-(2,4-Dibromo-6-
fluorophenyl)acetonitrile, including its chemical identity, predicted properties, proposed
synthetic routes, and potential applications. While experimental data for this specific molecule
is scarce, the information presented herein, based on established chemical principles and data
for related compounds, offers a solid foundation for researchers interested in exploring its
chemistry and biological potential. Further experimental investigation is warranted to validate
the predicted properties and to fully elucidate the characteristics of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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